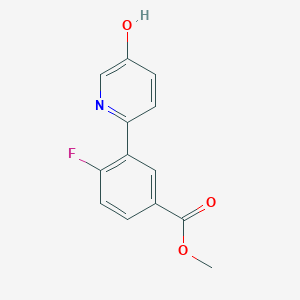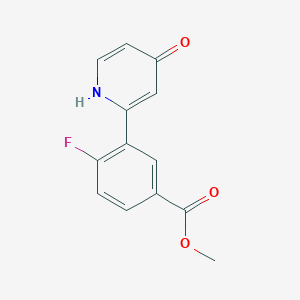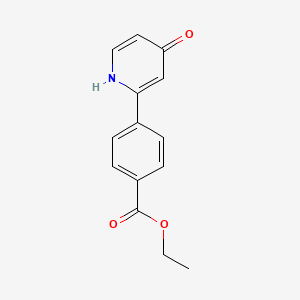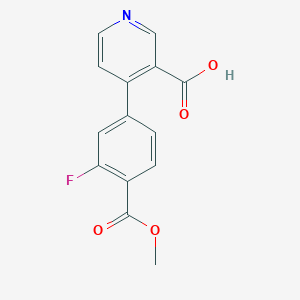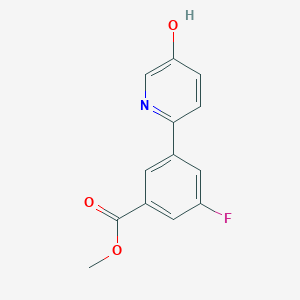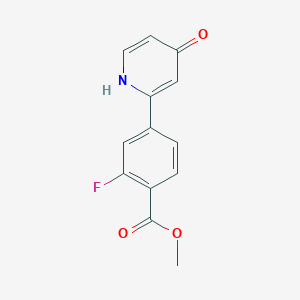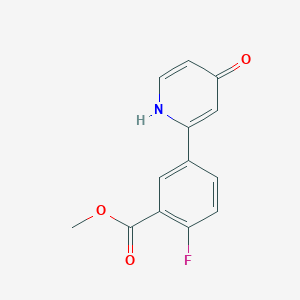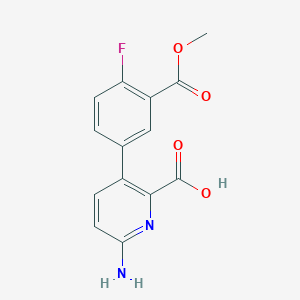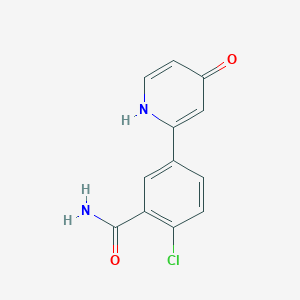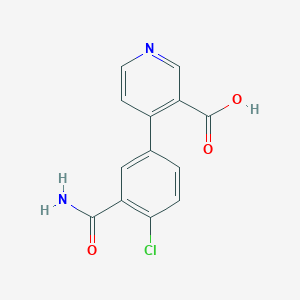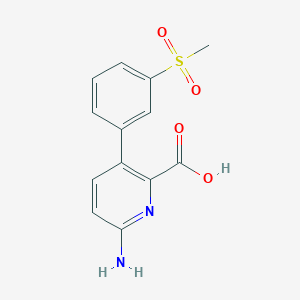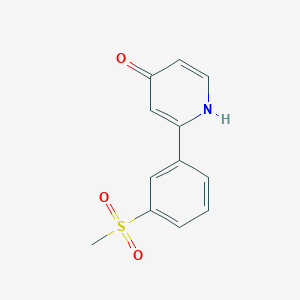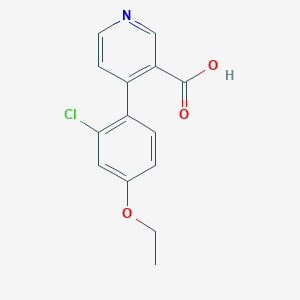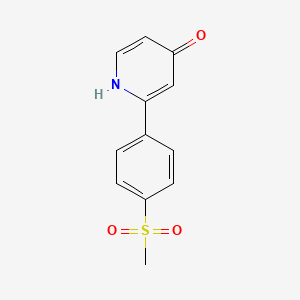
MFCD18323739
Overview
Description
The compound “MFCD18323739” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied extensively in various scientific fields. This compound is utilized in numerous industrial and research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323739” involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of “this compound”.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Utilizing high-capacity reactors to produce large quantities.
Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity.
Quality Control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: “MFCD18323739” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogens or other substituents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The reactions of “this compound” result in the formation of various products, depending on the reaction type and conditions. These products are often used in further chemical synthesis or as intermediates in industrial processes.
Scientific Research Applications
“MFCD18323739” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific products] due to its unique chemical properties.
Mechanism of Action
The mechanism by which “MFCD18323739” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Binding to [specific proteins or enzymes], altering their activity.
Pathways Involved: Modulation of [specific biochemical pathways], leading to [desired effects].
Comparison with Similar Compounds
“MFCD18323739” is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: “this compound” differs in its [specific properties], making it more suitable for [specific applications].
Uniqueness: Its unique molecular structure and reactivity profile set it apart from other compounds in its class.
This detailed article provides a comprehensive overview of “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-9(3-5-11)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQFXLILPXZHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692730 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-51-7 | |
| Record name | 4-Pyridinol, 2-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262011-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


